molecular formula C21H34O4 B13723968 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone

2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone

Cat. No.: B13723968
M. Wt: 350.5 g/mol
InChI Key: GXDURRGUXLDZKN-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a long pentadecyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone typically involves the hydroxylation of 3-pentadecyl-1,4-benzoquinone. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various redox processes. Its molecular targets and pathways include:

Comparison with Similar Compounds

2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

2,5-dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(24)18(22)16-19(23)21(17)25/h16,22,25H,2-15H2,1H3

InChI Key

GXDURRGUXLDZKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

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